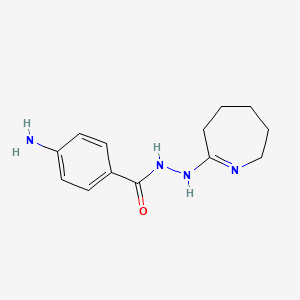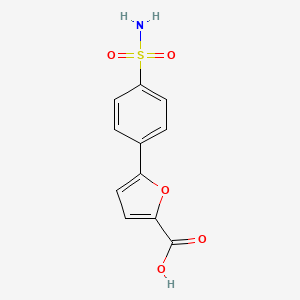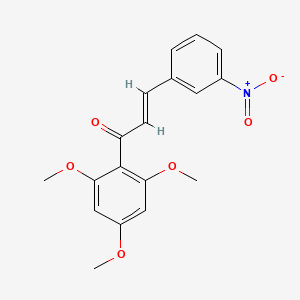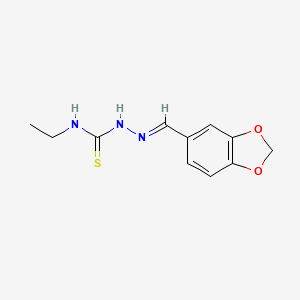
4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona es un complejo compuesto orgánico con aplicaciones significativas en varios campos de investigación científica. Este compuesto es conocido por su estructura química única, que incluye un grupo trifluorometil, un grupo benzaldehído y un anillo de triazina. Estas características estructurales contribuyen a sus propiedades químicas y reactividad distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona típicamente involucra múltiples pasos. Un método común comienza con la preparación de 4-(Trifluorometil)benzaldehído, que se puede sintetizar a partir de 4-(Trifluorometil)cloruro de bencilo a través de una reacción de Grignard seguida de oxidación . El siguiente paso involucra la reacción de 4-(Trifluorometil)benzaldehído con 5-oxo-6-fenil-4,5-dihidro-1,2,4-triazina-3-hidrazona bajo condiciones específicas para formar el compuesto hidrazona deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los métodos industriales también se centran en la rentabilidad y la escalabilidad, asegurando que el compuesto se pueda producir en cantidades suficientes para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: Se pueden producir varias reacciones de sustitución, particularmente en el grupo benzaldehído, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes como etanol o diclorometano y catalizadores para facilitar las reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona tiene diversas aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona involucra su interacción con objetivos moleculares y vías específicas. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
4-(Trifluorometil)benzaldehído: Comparte los grupos trifluorometil y benzaldehído, pero carece del anillo de triazina.
5-oxo-6-fenil-4,5-dihidro-1,2,4-triazina-3-hidrazona: Contiene el anillo de triazina y el grupo hidrazona, pero carece del grupo trifluorometilbenzaldehído.
Ácido 4-(Trifluorometil)benzoico: Estructura similar, pero con un grupo ácido carboxílico en lugar del aldehído.
Unicidad
La singularidad de 4-(Trifluorometil)benzaldehído (5-oxo-6-fenil-4,5-dihidro-1,2,4-triazin-3-il)hidrazona radica en su combinación de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C17H12F3N5O |
|---|---|
Peso molecular |
359.30 g/mol |
Nombre IUPAC |
6-phenyl-3-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)13-8-6-11(7-9-13)10-21-24-16-22-15(26)14(23-25-16)12-4-2-1-3-5-12/h1-10H,(H2,22,24,25,26)/b21-10+ |
Clave InChI |
SPPRTTIKODPYQA-UFFVCSGVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)



![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
